![molecular formula C25H26N2O5 B2950062 1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-38-2](/img/structure/B2950062.png)
1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold, and the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The specific reactions that “1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo would depend on the exact structure and functional groups present in the compound.Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
The pyrrole moiety is a common feature in many pharmacologically active compounds. Derivatives of pyrrole have been shown to exhibit cytotoxic activity against certain cancer cell lines . The specific structure of the compound , with its chromeno[2,3-c]pyrrole scaffold, could be explored for its potential anticancer properties, particularly in targeting specific types of cancer where this molecular framework might interfere with the proliferation pathways.
Organic Synthesis: Selective Reductions
Pyrrole derivatives are often used in selective reduction reactions in organic synthesis. For example, pyrrole-2,5-dicarboxylates can be selectively reduced to mono-alcohols using diisobutylaluminum hydride . While the compound is not a pyrrole-2,5-dicarboxylate, its complex structure could provide unique challenges and opportunities in the field of selective reductions, potentially leading to new synthetic methodologies or intermediates.
Material Science: Conjugated Photovoltaic Materials
Conjugated materials containing pyrrole units, such as dithieno[3,2-b:2′,3′-d]pyrrole, have been used in photovoltaic materials . The methoxyphenyl and methyl groups in the compound could contribute to its electronic properties, making it a candidate for investigation in the development of new materials for solar energy conversion.
Photopolymerization: Radical Initiators
The compound’s structure suggests potential utility in radical photopolymerization processes. Pyrrole derivatives can act as radical initiators in polymerization reactions under near-infrared light . This application could be particularly relevant in the development of new materials with specific light-responsive properties.
Mechanism of Action
Target of Action
The primary target of this compound is related to photovoltaic materials, specifically as a hole transport material (HTM) in perovskite solar cells . The compound’s role in this context is to facilitate the movement of positive charge carriers (holes) within the solar cell, which is crucial for the conversion of light energy into electrical energy .
Mode of Action
The compound interacts with its targets through π-conjugation across fused thiophene rings . This interaction enhances the conductivity and hole mobility of the compound, thereby improving its performance as a hole transport material . The compound’s mode of action is also influenced by its core structure, which contributes to the high quality of the film in which it is incorporated .
Biochemical Pathways
This process involves the absorption of light energy, the generation of electron-hole pairs, and the separation and transport of these charge carriers to generate an electric current .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid powder and is hygroscopic
Result of Action
The primary result of the compound’s action is the enhancement of the performance of perovskite solar cells . Specifically, the compound improves the conductivity and hole mobility of the solar cells, leading to higher power conversion efficiencies . In fact, devices based on this compound have been shown to achieve power conversion efficiencies comparable to those of state-of-the-art HTMs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to maintain good stability under controlled humidity conditions . Additionally, the synthesis cost of the compound is significantly lower than that of other HTMs, making it a more economically viable option for use in solar cells .
properties
IUPAC Name |
1-(4-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-16-3-8-20-19(15-16)23(28)21-22(17-4-6-18(30-2)7-5-17)27(25(29)24(21)32-20)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOKKQYCIXAFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.